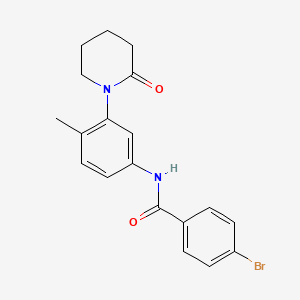

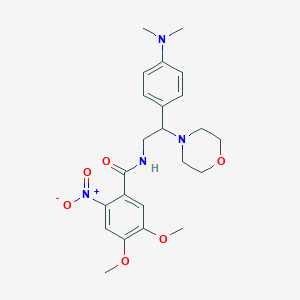

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is an organic molecule with several functional groups, including an amide, nitro group, and ether groups. It contains a morpholino ring, which is a six-membered ring containing one nitrogen and one oxygen atom .

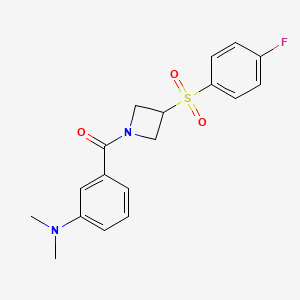

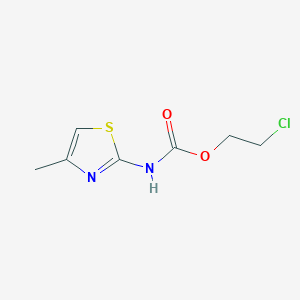

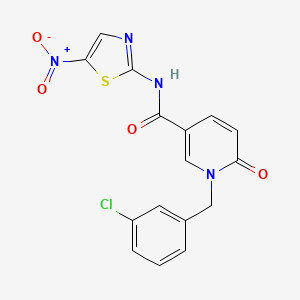

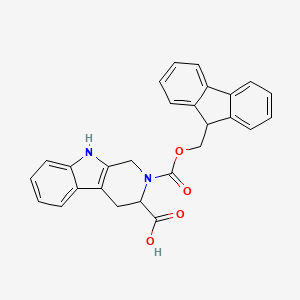

Molecular Structure Analysis

The molecular structure of similar compounds suggests that the molecule might be planar or near-planar in nature . The presence of the nitro group, amide group, and ether groups could result in interesting electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the nitro group and amide group could make this compound relatively polar, affecting its solubility in different solvents .Applications De Recherche Scientifique

Fluorescent Probes for Hypoxic Cells

A study by Feng et al. (2016) developed a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) activity in tumor cells. This probe, incorporating a 4-nitroimidazole moiety for hypoxic trigger and morpholine groups for improved selectivity and solubility, was applied successfully for imaging the hypoxic status of tumor cells, such as HeLa cells. The probe's design enables high selectivity, "Turn-On" fluorescence response, and dual emission, indicating potential applications in biomedical research fields for imaging disease-relevant hypoxia (Feng et al., 2016).

Structural and Thermochemical Studies of Nitrofurantoin

Vangala et al. (2013) investigated the molecular complexes of nitrofurantoin with pyridyl bases and 4-aminobenzamide, revealing insights into the crystal structure, stability, and thermochemical properties of these solvates and co-crystal solvates. These findings contribute to understanding the solid-state chemistry of pharmaceutical compounds and offer avenues for developing new solid forms of active pharmaceutical ingredients (Vangala et al., 2013).

Light-switchable Polymer Research

Sobolčiak et al. (2013) synthesized a novel cationic polymer that can switch to a zwitterionic form upon irradiation at 365 nm. This property was leveraged to condense and release double-strand DNA, demonstrating the polymer's potential for biological applications, including gene delivery and controlled interaction with bacterial cells. The polymer's interaction with DNA and its antibacterial activity showcase its relevance in materials science and biomedical engineering (Sobolčiak et al., 2013).

Antimalarial Activity Research

Werbel et al. (1986) synthesized and evaluated a series of biphenyl derivatives for antimalarial activity, exploring quantitative structure-activity relationships. This research underscores the importance of structural modifications in enhancing the efficacy of antimalarial drugs, providing insights into drug design and development strategies for combating malaria (Werbel et al., 1986).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4,5-dimethoxy-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O6/c1-25(2)17-7-5-16(6-8-17)20(26-9-11-33-12-10-26)15-24-23(28)18-13-21(31-3)22(32-4)14-19(18)27(29)30/h5-8,13-14,20H,9-12,15H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWIFRYLMOQJIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2746045.png)

![3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2746048.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2746054.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2746056.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2746063.png)